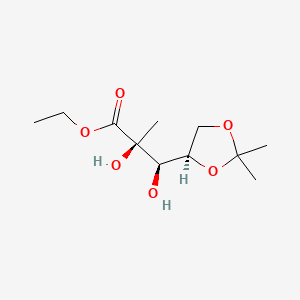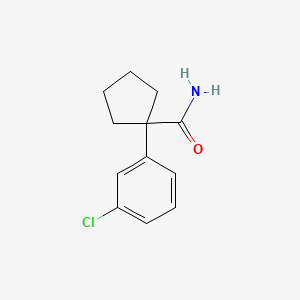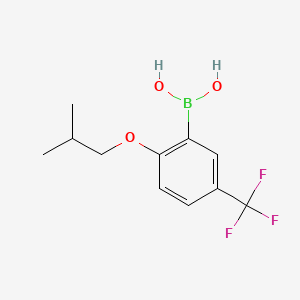
2-Isobutoxy-5-(trifluoromethyl)phenylboronic acid
Vue d'ensemble
Description
“2-Isobutoxy-5-(trifluoromethyl)phenylboronic acid” is a chemical compound with the molecular formula C11H14BF3O3 . It has a molecular weight of 262.04 . The compound is used for research and development purposes .
Molecular Structure Analysis
The InChI code for “2-Isobutoxy-5-(trifluoromethyl)phenylboronic acid” is 1S/C11H14BF3O3/c1-7(2)6-18-10-4-3-8(11(13,14)15)5-9(10)12(16)17/h3-5,7,16-17H,6H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“2-Isobutoxy-5-(trifluoromethyl)phenylboronic acid” is a solid compound . It is hygroscopic, meaning it absorbs moisture from the air . The introduction of certain groups into the boronic acid structure can significantly increase its acidity .Applications De Recherche Scientifique
- Researchers utilize this compound as a versatile building block for functionalization reactions. By lithiating the boronic acid group and reacting it with electrophiles, they can introduce diverse substituents onto the phenyl ring. This strategy allows for the synthesis of novel organic molecules with tailored properties .
- The trifluoromethyl group in this compound enhances its reactivity. Scientists employ it in rhodium-catalyzed conjugate addition reactions, where it acts as a nucleophile. These reactions are valuable for constructing complex molecules, such as pharmaceutical intermediates or natural products .
- Kinesin spindle protein (KSP) plays a crucial role in cell division. Researchers have explored boronic acids as potential KSP inhibitors for cancer therapy. By modifying the phenylboronic acid scaffold, they aim to develop antitumor agents that selectively target KSP .
- The compound participates in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of aryl- and hetarylfurocoumarins. These heterocyclic compounds find applications in medicinal chemistry and materials science .
- Researchers have used this compound as a substrate in Cu-catalyzed amidation reactions. By coupling it with appropriate amine derivatives, they can access Et canthinone-3-carboxylates—a class of alkaloids with potential biological activities .
- Beyond specific applications, 2-isobutoxy-5-(trifluoromethyl)phenylboronic acid serves as a valuable reagent in materials science and organic synthesis. Its boronic acid functionality allows for diverse transformations, making it a versatile tool for designing new molecules and materials .
Functionalization via Lithiation and Electrophilic Reactions
Selective Rhodium-Catalyzed Conjugate Addition Reactions
Inhibitors of Kinesin Spindle Protein (KSP)
Suzuki-Miyaura Coupling for Aryl- and Hetarylfurocoumarin Synthesis
Cu-Catalyzed Amidation Reaction for Et Canthinone-3-carboxylate Synthesis
Materials Science and Organic Synthesis
Mécanisme D'action
Target of Action
2-Isobutoxy-5-(trifluoromethyl)phenylboronic acid primarily targets enzymes that contain serine residues in their active sites. These enzymes often play crucial roles in various biochemical processes, including proteolysis and signal transduction .
Mode of Action
The compound interacts with its target enzymes by forming a covalent bond with the serine residue in the active site. This interaction inhibits the enzyme’s activity, preventing it from catalyzing its normal biochemical reactions. The boronic acid moiety is particularly effective at forming these covalent bonds, making it a potent inhibitor .
Biochemical Pathways
By inhibiting serine-containing enzymes, 2-Isobutoxy-5-(trifluoromethyl)phenylboronic acid affects several biochemical pathways. For example, it can disrupt proteolytic pathways, leading to the accumulation of substrate proteins and peptides. This disruption can have downstream effects on cellular processes such as apoptosis, cell cycle regulation, and signal transduction .
Pharmacokinetics
The pharmacokinetics of 2-Isobutoxy-5-(trifluoromethyl)phenylboronic acid involve its absorption, distribution, metabolism, and excretion (ADME). The compound is absorbed into the bloodstream and distributed to various tissues. It is metabolized primarily in the liver, where it undergoes biotransformation to more water-soluble metabolites. These metabolites are then excreted via the kidneys. The compound’s bioavailability is influenced by its chemical stability and solubility .
Result of Action
At the molecular level, the inhibition of serine-containing enzymes leads to a decrease in their catalytic activity. This results in the accumulation of substrates and a reduction in the production of downstream products. At the cellular level, these changes can lead to altered cell signaling, disrupted cell cycles, and potentially cell death if critical pathways are affected .
Action Environment
Environmental factors such as pH, temperature, and the presence of other chemicals can influence the action, efficacy, and stability of 2-Isobutoxy-5-(trifluoromethyl)phenylboronic acid. For instance, extreme pH levels can affect the compound’s stability and its ability to interact with target enzymes. Similarly, high temperatures can lead to the degradation of the compound, reducing its efficacy. The presence of other chemicals, such as inhibitors or activators of the target enzymes, can also modulate the compound’s activity .
Propriétés
IUPAC Name |
[2-(2-methylpropoxy)-5-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BF3O3/c1-7(2)6-18-10-4-3-8(11(13,14)15)5-9(10)12(16)17/h3-5,7,16-17H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYWZYPLOMFBKDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(F)(F)F)OCC(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20681638 | |
| Record name | [2-(2-Methylpropoxy)-5-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20681638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isobutoxy-5-(trifluoromethyl)phenylboronic acid | |
CAS RN |
1256345-99-9 | |
| Record name | Boronic acid, B-[2-(2-methylpropoxy)-5-(trifluoromethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256345-99-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [2-(2-Methylpropoxy)-5-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20681638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



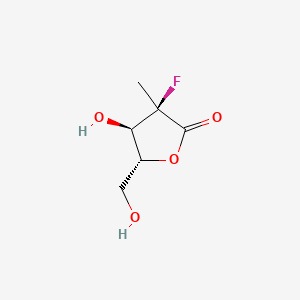

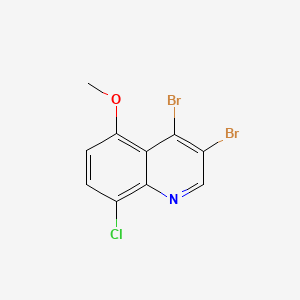
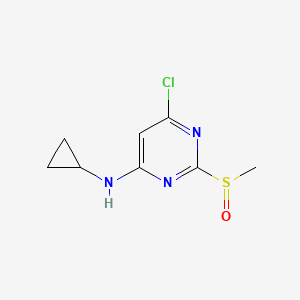

![tert-Butyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate](/img/structure/B580509.png)
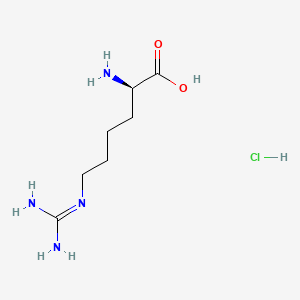

![Benzyl 4-chloro-5,6,8,9-tetrahydropyrimido[4,5-d]azepine-7-carboxylate](/img/structure/B580512.png)
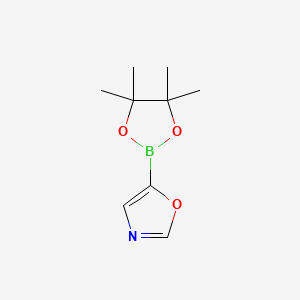
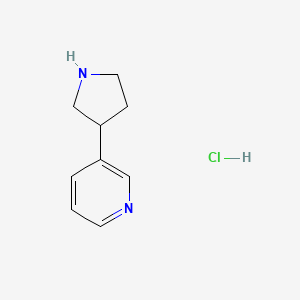
![2'-Chloro-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran]](/img/structure/B580517.png)
